![molecular formula C13H28O2Si B2791800 [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol CAS No. 142798-54-7](/img/structure/B2791800.png)
[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol, also known as TBS-protected cyclohexylmethanol, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of cyclohexylmethanol, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The tert-butyl dimethylsilyl (TBS) group attached to the cyclohexyl ring provides protection to the hydroxyl group, making it an ideal precursor for further chemical modifications.
Wissenschaftliche Forschungsanwendungen
[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol has been widely used in various research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel drug candidates. The TBS group provides protection to the hydroxyl group, which can be selectively deprotected under mild conditions, allowing for further chemical modifications. In organic synthesis, [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol has been used as a chiral auxiliary for the asymmetric synthesis of various compounds. In material science, this compound has been used as a precursor for the synthesis of functionalized cyclohexylmethanol-based polymers.
Wirkmechanismus
The mechanism of action of [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol is not well understood. However, it is believed that the TBS group provides protection to the hydroxyl group, which can be selectively deprotected under mild conditions, allowing for further chemical modifications. The deprotection of the TBS group can be achieved using mild acid conditions, such as TBAF (tetrabutylammonium fluoride) or TASF (tetraethylammonium fluoride).
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol. However, this compound has been widely used as a precursor for the synthesis of various compounds, including drug candidates, chiral auxiliaries, and functionalized polymers.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol in lab experiments include its high purity, ease of synthesis, and versatility for further chemical modifications. The TBS group provides protection to the hydroxyl group, which can be selectively deprotected under mild conditions, allowing for further chemical modifications. The limitations of using [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol in lab experiments include the need for mild acid conditions for deprotection, which can be time-consuming, and the potential for side reactions during deprotection.
Zukünftige Richtungen
There are several future directions for the use of [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol in scientific research. These include:
1. Development of novel drug candidates: [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol can be used as a building block for the synthesis of novel drug candidates with improved properties.
2. Synthesis of chiral auxiliaries: [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol can be used as a chiral auxiliary for the asymmetric synthesis of various compounds.
3. Functionalized polymers: [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol can be used as a precursor for the synthesis of functionalized cyclohexylmethanol-based polymers with potential applications in material science.
4. Mechanistic studies: Further mechanistic studies are needed to understand the mechanism of action of [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol and its potential applications in various research fields.
Conclusion:
In conclusion, [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The TBS group provides protection to the hydroxyl group, making it an ideal precursor for further chemical modifications. [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol has been used in medicinal chemistry, organic synthesis, and material science. Further studies are needed to understand the mechanism of action of [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol and its potential applications in various research fields.
Synthesemethoden
The synthesis of [(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanold cyclohexylmethanol involves the reaction of cyclohexylmethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in high purity. The TBS group provides protection to the hydroxyl group, which can be deprotected using mild acid conditions.
Eigenschaften
IUPAC Name |
[(1S,2R)-2-[tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h11-12,14H,6-10H2,1-5H3/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLGSESJSQXNHX-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCCC[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl-1,2-thiazole-5-carboxylic acid](/img/structure/B2791719.png)
![2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile](/img/structure/B2791723.png)
![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2791724.png)
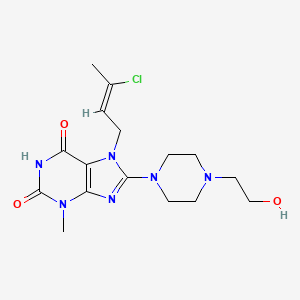
![ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2791728.png)
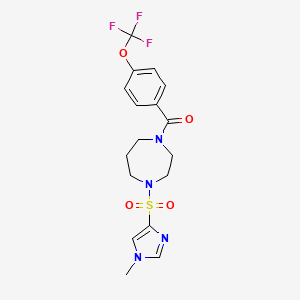
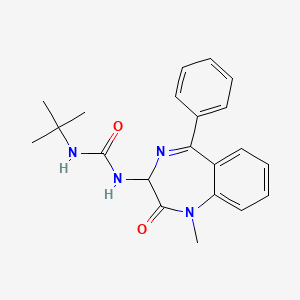
![4-[(3-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2791735.png)
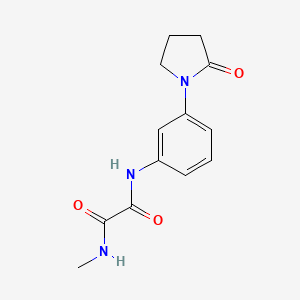
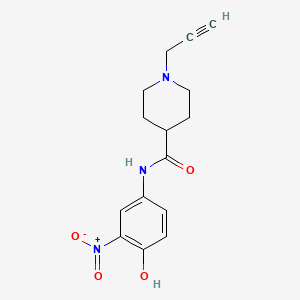

![1-[2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole](/img/structure/B2791739.png)